N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenoxymethyl group attached to the thiadiazole ring and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via nucleophilic substitution reactions using phenoxymethyl halides.
Attachment of the Butanamide Group: The final step involves the acylation of the thiadiazole ring with butanoyl chloride or butanoic anhydride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.
Substitution: Ammonia, thiols, and polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amines and thiol derivatives.
Scientific Research Applications
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, such as the STAT3 pathway, which is implicated in cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(phenoxymethyl)-1,3,4-thiadiazol-2-amine
- N-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
- N-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propionamide
Uniqueness
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to the presence of the butanamide group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-6-11(17)14-13-16-15-12(19-13)9-18-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBOXFLQINJBTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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